molecular formula C11H17NO B12518361 4-tert-Butoxy-2-methylaniline CAS No. 676366-01-1

4-tert-Butoxy-2-methylaniline

Cat. No.: B12518361
CAS No.: 676366-01-1
M. Wt: 179.26 g/mol
InChI Key: FKTSJBFQWWUQOH-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of 4-(tert-butoxy)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(tert-Butoxy)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can lead to the modulation of biological processes and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxy)phenylamine
  • 2-Methylaniline
  • tert-Butylamine

Uniqueness

4-(tert-Butoxy)-2-methylaniline is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

676366-01-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C11H17NO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

FKTSJBFQWWUQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)N

Origin of Product

United States

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